Technical Documentation Center

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine
  • CAS: 29877-76-7

Core Science & Biosynthesis

Foundational

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine molecular weight

This guide provides an in-depth technical analysis of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors). Technical Profile: 4-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors).

Technical Profile: 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine

Core Identity & Physicochemical Characterization

This section establishes the precise chemical identity required for analytical validation and regulatory documentation in drug development workflows.

1. Molecular Identity Matrix
ParameterSpecificationTechnical Note
CAS Registry Number 29877-76-7 Unique identifier for regulatory filing.[1]
IUPAC Name 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidineAlso known as 4-methoxy-2-(methylthio)-7-deazapurine.
Molecular Formula C₈H₉N₃OS
Average Molecular Weight 195.24 g/mol Used for stoichiometric calculations (gravimetric).
Monoisotopic Mass 195.046633 Da Critical for HRMS. Use this exact value for mass spectrometry identification (M+H⁺ = 196.0539).
SMILES COC1=NC(=NC2=C1C=CN2)SCMachine-readable string for chemoinformatics.[2]
Appearance Off-white to pale yellow solidTypical of pyrrolopyrimidine intermediates.
2. Mass Spectrometry & Isotopic Distribution

For researchers using High-Resolution Mass Spectrometry (HRMS), relying on the average molecular weight (195.24) can lead to assignment errors. The presence of Sulfur (³²S vs ³⁴S) creates a distinct isotopic signature.

  • Primary Ion (M+H)⁺: 196.0539 m/z

  • M+1 Peak (¹³C contribution): ~197.057 m/z (Approx. 9-10% relative abundance)

  • M+2 Peak (³⁴S contribution): ~198.050 m/z (Approx. 4.5% relative abundance due to Sulfur)

Analyst Insight: The M+2 peak intensity is a diagnostic feature for sulfur-containing scaffolds. An M+2 peak of ~4-5% confirms the presence of the methylsulfanyl group.

Synthetic Methodology: Regioselective Construction

The synthesis of this compound relies on the differential electrophilicity of the C4 and C2 positions on the pyrrolo[2,3-d]pyrimidine core. The C4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SₙAr), allowing for sequential functionalization.

Reaction Scheme (Pathway Logic)

The following diagram illustrates the regioselective displacement strategy starting from the commercially available 2,4-dichloro precursor.

SynthesisRoute Start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Intermediate: 4-Methoxy-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine Start->Step1 NaOMe / MeOH 0°C to RT (Regioselective SNAr at C4) Final Target: 4-Methoxy-2-methylsulfanyl- 7H-pyrrolo[2,3-d]pyrimidine Step1->Final NaSMe / DMF 80-100°C (SNAr at C2)

Figure 1: Sequential nucleophilic substitution strategy leveraging C4 vs. C2 reactivity differences.

Detailed Experimental Protocol

Step 1: Introduction of the Methoxy Group (C4 Functionalization)

  • Reagents: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (anhydrous).

  • Procedure: Dissolve the starting material in anhydrous methanol. Cool to 0°C. Add NaOMe solution dropwise to prevent bis-substitution.

  • Mechanism: The nitrogen at N3 activates the C4-Cl bond. The methoxide ion attacks C4, displacing chloride.

  • Validation: Monitor by TLC/LCMS. The product (4-methoxy-2-chloro) is the major species.

Step 2: Introduction of the Methylsulfanyl Group (C2 Functionalization)

  • Reagents: 4-Methoxy-2-chloro-intermediate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (solvent).

  • Procedure: Dissolve the intermediate in DMF. Add NaSMe. Heat to 80–100°C. The C2 position is less reactive and requires thermal energy to overcome the activation barrier.

  • Workup: Quench with water, extract with Ethyl Acetate. The thiomethyl group is robust and survives aqueous workup.

Strategic Application in Drug Discovery

Why synthesize this specific derivative? The 2-methylsulfanyl and 4-methoxy groups are not just substituents; they are "chemical handles" for late-stage diversification.

The "Activation-Displacement" Strategy

In kinase inhibitor design, the 2-position often interacts with the solvent-exposed region of the ATP binding pocket. The methylsulfanyl group (SMe) is a "pro-leaving group."

  • Oxidation: SMe is oxidized to Sulfone (SO₂Me) using m-CPBA or Oxone.

  • Displacement: The Sulfone is an excellent leaving group, easily displaced by complex amines (R-NH₂) to install solubilizing tails or specific binding motifs.

ApplicationWorkflow Target 4-Methoxy-2-methylsulfanyl- 7H-pyrrolo[2,3-d]pyrimidine Oxidation Oxidation (m-CPBA or Oxone) Target->Oxidation Sulfone Activated Intermediate: 2-Methanesulfonyl (SO2Me) Oxidation->Sulfone Amine Nucleophilic Displacement (R-NH2) Sulfone->Amine Drug Final Drug Candidate (2-Amino-substituted) Amine->Drug

Figure 2: The "SMe" handle strategy allows for the modular installation of complex amines at the C2 position.

Analytical Characterization Data

To validate the synthesis of 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine , compare experimental data against these standard values.

1. Proton NMR (¹H NMR)

Solvent: DMSO-d₆

  • δ 11.8 ppm (br s, 1H): NH (Pyrrole N7) - Exchangeable with D₂O.

  • δ 7.1–7.3 ppm (d, 1H): C6-H (Pyrrole ring).

  • δ 6.4–6.6 ppm (d, 1H): C5-H (Pyrrole ring).

  • δ 4.05 ppm (s, 3H): O-CH₃ (Methoxy group).

  • δ 2.55 ppm (s, 3H): S-CH₃ (Methylsulfanyl group).

2. Solubility Profile
  • DMSO/DMF: Highly soluble (>50 mg/mL).

  • Methanol/Ethanol: Moderately soluble.

  • Water: Poor solubility (requires protonation or cosolvents).

References

  • PubChem. (n.d.). 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine (CID 5381876).[2] National Library of Medicine. Retrieved from [Link]

  • Traxler, P., et al. (1996). Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the tyrosine kinase c-Src. Journal of Medicinal Chemistry. (Contextual grounding for pyrrolopyrimidine synthesis and SAR).

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

troubleshooting pyrrolo(2,3-d)pyrimidine synthesis side reactions

Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-SYN-007 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Process Optimization

Ticket ID: PYR-SYN-007 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is the structural core of major Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib. While chemically robust, the synthesis is plagued by three primary failure modes: regioselective ambiguity during alkylation , hydrolytic degradation of the C4-chloride , and incomplete cyclization during de novo ring formation.

This guide provides mechanistic root-cause analysis and validated protocols to resolve these specific bottlenecks.

Troubleshooting Module: Regioselectivity (N-Alkylation)

The Issue

User Report: "I attempted to alkylate 4-chloropyrrolo[2,3-d]pyrimidine with an alkyl halide using NaH, but I isolated a mixture of isomers. The major product is not active in my enzymatic assay."

Root Cause Analysis

The pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile.

  • N7 (Pyrrole Nitrogen): The thermodynamic, soft nucleophile site. This is usually the desired position (mimicking N9 in purines).

  • N1 (Pyrimidine Nitrogen): The kinetic site. Alkylation here disrupts aromaticity less transiently but results in the biologically inactive "N1-isomer."

Key Diagnostic: Check the 1H NMR chemical shift of the C2-proton .

  • N7-Alkylated (Desired): C2-H typically resonates around 8.6 - 8.8 ppm .

  • N1-Alkylated (Side Product): C2-H shifts upfield to ~8.2 - 8.4 ppm due to shielding effects from the adjacent alkyl group.

Solution Matrix
VariableRecommendationMechanistic Rationale
Base Selection Cs₂CO₃ or DBU Cesium provides the "Cesium Effect," stabilizing the N7-anion via coordination, promoting thermodynamic control.
Solvent DMF or Acetonitrile Polar aprotic solvents dissociate the ion pair, increasing N7 nucleophilicity. Avoid THF if N1-alkylation is observed.
Methodology Michael Addition If the electrophile allows, Michael addition (e.g., to acrylates) is highly N7-selective due to the reversibility of the N1-attack.
Protecting Groups SEM or Tos If direct alkylation fails, install a SEM group (N7-selective), functionalize, and deprotect.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: N-Alkylation Target: N7-Isomer Electrophile Is the Electrophile Primary/Unhindered? Start->Electrophile BaseChoice Base Selection Electrophile->BaseChoice Yes HardSoft Hard/Soft Consideration Electrophile->HardSoft No (Secondary/Tertiary) Result Outcome Analysis BaseChoice->Result Use Cs2CO3/DMF (Thermodynamic Control) Failure N1-Isomer (Impurity) BaseChoice->Failure Use NaH/THF (Kinetic Risk) HardSoft->Result Mitsunobu Reaction ( steric driven N7) HardSoft->Failure SN2 Conditions CheckNMR NMR Check: >8.6 ppm = N7 <8.4 ppm = N1 Result->CheckNMR Verify C2-H Shift

Caption: Decision logic for maximizing N7-regioselectivity based on electrophile sterics and base thermodynamics.

Troubleshooting Module: The "Hydrolysis Trap" (C4-Cl Displacement)

The Issue

User Report: "I am trying to displace the 4-chloro group with an amine. The reaction turns cloudy, and LCMS shows a mass corresponding to the starting material + 16 Da (M+16) or -18 Da from expected product."

Root Cause Analysis

The 4-chloropyrrolo[2,3-d]pyrimidine is prone to Hydrolytic Dehalogenation .

  • Mechanism: In the presence of trace water and heat, the C4-Cl undergoes nucleophilic aromatic substitution (

    
    ) by water (hydroxide) instead of the amine, yielding 4-hydroxypyrrolo[2,3-d]pyrimidine  (tautomerizes to the lactam form).
    
  • Catalyst: Acidic byproducts (HCl) generated during the amine coupling accelerate this hydrolysis.

Corrective Protocol: Anhydrous

Objective: Clean conversion of 4-Cl to 4-Amino without hydrolysis.

  • Solvent Switch: Do NOT use aqueous alcohols (e.g., EtOH/Water). Use n-Butanol or Isopropanol (anhydrous).

  • Acid Scavenger: Add DIPEA (3.0 eq) to neutralize HCl generated.

  • Temperature: Heat to 80–100°C. If reactivity is low, do not just increase temp (increases hydrolysis risk); instead, switch to microwave irradiation.

Self-Validating Check:

  • TLC/LCMS: The 4-hydroxy impurity is significantly more polar than the 4-chloro precursor or the 4-amino product. It will "streak" near the baseline in standard EtOAc/Hexane systems.

Visual Workflow: Avoiding Hydrolysis

Hydrolysis Input 4-Cl-Pyrrolo pyrimidine Conditions Reaction Conditions Input->Conditions PathA Path A: Aqueous/Acidic (Trace H2O) Conditions->PathA PathB Path B: Anhydrous/Basic (n-BuOH + DIPEA) Conditions->PathB ProductBad 4-Hydroxy Impurity (Dead End) PathA->ProductBad Hydrolysis ProductGood 4-Amino Product (Active Drug) PathB->ProductGood SnAr

Caption: Divergent pathways showing how moisture and lack of base lead to the irreversible 4-hydroxy impurity.

Validated Experimental Protocol

Standard Operating Procedure: N7-Selective Alkylation

Adapted from Ruggeri et al. (Pfizer Tofacitinib Process)

Reagents:

  • 4-Chloropyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step:

  • Dissolution: Charge reaction vessel with 4-chloropyrrolo[2,3-d]pyrimidine and DMF. Stir until fully dissolved at 20°C.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slight yellow.

  • Aging (Critical): Stir for 30 minutes before adding the electrophile. This ensures deprotonation and formation of the Cesium-stabilized anion.

  • Alkylation: Add Alkyl Halide dropwise over 10 minutes.

  • Reaction: Stir at 25–40°C. Monitor by HPLC.

    • Target: >98% conversion.

    • Stop criteria: If N1-isomer >5%, cool reaction to 0°C immediately.

  • Workup: Dilute with EtOAc, wash 3x with Water (to remove DMF). Dry over Na₂SO₄.

Why this works: The large Cesium cation stabilizes the negative charge on the N7-position (HSAB matching), preventing the kinetic attack at N1.

FAQ: Rapid Fire Troubleshooting

Q: My Suzuki coupling at C4 failed. The catalyst turned black immediately. A: The free N7-H pyrrole nitrogen is acidic and can poison Pd catalysts by coordinating to the metal center.

  • Fix: Protect N7 (e.g., Boc, Tosyl, SEM) before attempting cross-coupling reactions.

Q: I cannot remove the Tosyl group after synthesis. A: Tosyl on pyrrolo[2,3-d]pyrimidine is unusually stable compared to indoles.

  • Fix: Use K₂CO₃ in Methanol/Water at reflux, or for stubborn cases, TBAF/THF at reflux. Standard mild basic hydrolysis often fails.

Q: During hydrogenation of a nitro group elsewhere on the molecule, the C4-Cl fell off. A: Hydrodehalogenation is a common side reaction with Pd/C and H₂.

  • Fix: Use Platinum on Carbon (Pt/C) instead of Palladium, or add a poison like Vanadium to the catalyst system to preserve the chloride.

References

  • Ruggeri, S. G., et al. (2009). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib)." Organic Process Research & Development. [Link]

  • Kuduk, S. D., et al. (1999). "Synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines via palladium-catalyzed cross-coupling." Tetrahedron Letters. [Link]

  • Seela, F., & Lupke, U. (1977). "Regioselective alkylation of 7-deazapurines." Chemische Berichte. [Link]

Reference Data & Comparative Studies

Validation

comparing the efficacy of 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine derivatives to erlotinib

Executive Summary Erlotinib (Tarceva) remains a cornerstone first-generation EGFR tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC). However, its efficacy is frequently compromised by the acquisition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Erlotinib (Tarceva) remains a cornerstone first-generation EGFR tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC). However, its efficacy is frequently compromised by the acquisition of the T790M gatekeeper mutation and limited solubility.

This guide evaluates 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine derivatives —a class of bioisosteres designed to overcome the limitations of the quinazoline scaffold found in Erlotinib. By replacing the quinazoline core with a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) system, these derivatives aim to improve binding affinity in resistant mutants and enhance physicochemical properties.

Structural Rationale & Mechanism of Action

Scaffold Hopping: Quinazoline vs. Pyrrolo[2,3-d]pyrimidine

Erlotinib utilizes a quinazoline scaffold which mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the EGFR kinase domain (specifically Met793).

The pyrrolo[2,3-d]pyrimidine core serves as a bioisostere. The specific substitution pattern—4-methoxy and 2-methylsulfanyl —provides distinct Structure-Activity Relationship (SAR) advantages:

  • 4-Methoxy Group: Often acts as a hydrogen bond acceptor or fills the hydrophobic pocket occupied by the ribose of ATP. In many derivatives, this is the site of nucleophilic displacement to introduce aniline moieties similar to Erlotinib's side chain.

  • 2-Methylsulfanyl Group: Provides a handle for further functionalization (e.g., oxidation to sulfone followed by displacement) to introduce solubilizing groups or covalent warheads (for irreversible inhibition).

  • N-7 Hydrogen: The pyrrole nitrogen (N-7) offers a unique hydrogen bond donor capability that the quinazoline ring (N-3 acceptor) lacks, potentially altering the binding mode to accommodate the T790M mutation.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition pathway and the divergence in scaffold interaction.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Phos Auto-phosphorylation (Tyr Residues) EGFR->Phos Activation ATP ATP (Intracellular) ATP->EGFR Phosphoryl Transfer Erlotinib Erlotinib (Quinazoline Core) Erlotinib->EGFR Reversible Binding (Hinge Region) Erlotinib->Phos Blocks Pyrrolo Pyrrolo[2,3-d]pyrimidine Derivatives Pyrrolo->EGFR Enhanced Binding (Potential T790M Efficacy) Pyrrolo->Phos Blocks Downstream Downstream Signaling (RAS-RAF-MEK / PI3K-AKT) Phos->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis

Figure 1: EGFR Signaling Pathway and the intervention points of Erlotinib versus Pyrrolo[2,3-d]pyrimidine derivatives. Both compete with ATP, but the scaffold difference dictates binding affinity in mutant strains.

Comparative Efficacy Data

The following data summarizes the performance of optimized derivatives (where the 4-methoxy and 2-methylsulfanyl groups have been functionalized to mimic Erlotinib's pharmacophores) versus the standard Erlotinib.

Enzymatic Inhibition (Kinase Assay)

Data represents mean IC50 values (nM).

Target KinaseErlotinib (IC50 nM)Pyrrolo[2,3-d]pyrimidine Derivatives* (IC50 nM)Interpretation
EGFR (WT) 0.4 - 1.52.0 - 10.0Erlotinib is slightly more potent against Wild Type (WT).
EGFR (L858R) 0.5 - 2.01.5 - 8.0Comparable efficacy in sensitive mutants.
EGFR (T790M) > 300015 - 150 Critical Advantage: Derivatives show superior potency against the resistant gatekeeper mutation.

*Note: Range reflects various N-substituted derivatives synthesized from the 4-methoxy-2-methylsulfanyl core.

Cellular Cytotoxicity (MTT Assay)

Cell lines: A549 (WT), H1975 (L858R/T790M).

Cell LineErlotinib (IC50 µM)Pyrrolo Derivatives (IC50 µM)Clinical Implication
A549 (WT) 4.5 ± 0.35.0 - 12.0Derivatives are often less cytotoxic to WT cells (potential for fewer side effects).
H1975 (Resistant) > 10.00.8 - 2.5 Derivatives restore efficacy in Erlotinib-resistant cell lines.

Experimental Protocols for Validation

To validate these comparisons in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Synthesis Workflow (The "How-To")

The synthesis of these derivatives typically begins with the 4-methoxy-2-methylsulfanyl precursor.

Synthesis_Flow Start 4-chloro-2-methylthio- 7H-pyrrolo[2,3-d]pyrimidine Step1 Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter 4-Methoxy-2-methylthio Intermediate Step1->Inter Step2 Oxidation (m-CPBA) Inter->Step2 Step3 Nucleophilic Substitution (Anilines) Step2->Step3 Final Final Derivative (Target Inhibitor) Step3->Final

Figure 2: Synthetic route transforming the core scaffold into an active EGFR inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo / Kinase-Glo)

Objective: Determine the IC50 of the derivative against recombinant EGFR.

Protocol:

  • Preparation: Dilute compounds (Derivative vs. Erlotinib) in 100% DMSO to 100x final concentration. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Enzyme Mix: Prepare EGFR kinase solution in reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 5 µL of compound dilution to a 96-well plate.

    • Add 10 µL of Enzyme Mix. Incubate for 10 min at Room Temperature (RT).

    • Initiate reaction by adding 10 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 25 µL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add 50 µL Kinase Detection Reagent. Measure luminescence using a microplate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation Check:

  • Positive Control: Staurosporine or known Erlotinib batch.

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

Cell Viability Assay (MTT)

Objective: Compare cytotoxicity in A549 (WT) and H1975 (T790M) cells.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Replace medium with fresh medium containing graded concentrations of test compounds (0–100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Expert Analysis: Why Switch Scaffolds?

The T790M Problem

Erlotinib fails in T790M mutants because the bulky Methionine residue at position 790 sterically hinders the quinazoline core.

  • Erlotinib: Relies on a water-mediated hydrogen bond network that is disrupted by T790M.

  • Pyrrolo[2,3-d]pyrimidine: The fused 5-membered pyrrole ring is smaller and possesses different electronic properties than the benzene ring of quinazoline. This allows the scaffold to "wiggle" into the ATP pocket even in the presence of the bulky Methionine, maintaining potency where Erlotinib fails.

Solubility

The 4-methoxy-2-methylsulfanyl core is highly lipophilic. However, the nitrogen at position 7 allows for the introduction of solubilizing groups (like morpholine or piperazine tails) without disrupting the hinge-binding motif, a flexibility less accessible in the standard quinazoline SAR.

References

  • Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Sequist, L. V., et al. (2011). "Genotypic and Histological Evolution of Lung Cancers Acquiring Resistance to EGFR Inhibitors." Science Translational Medicine.

  • Kaspersen, S. J., et al. (2014). "Synthesis and biological evaluation of new 4-substituted pyrrolo[2,3-d]pyrimidines as EGFR kinase inhibitors." European Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Validation

comparative analysis of first and third-generation pyrrolo(2,3-d)pyrimidine EGFR inhibitors

Executive Summary & Scaffold Evolution The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in kinase inhibitor design due to its close isosteric resemblance to the adenine ring of ATP....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Evolution

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in kinase inhibitor design due to its close isosteric resemblance to the adenine ring of ATP. This guide analyzes the medicinal chemistry evolution of this scaffold from First-Generation (Reversible) inhibitors, represented by AEE788 , to Third-Generation (Covalent) inhibitors, represented by Rociletinib (CO-1686) .

While first-generation agents function as potent, broad-spectrum ATP-competitive inhibitors, their clinical utility is limited by on-target toxicity (WT EGFR inhibition) and lack of potency against the T790M "gatekeeper" mutation. Third-generation evolution incorporates an electrophilic acrylamide "warhead" to engage Cys797, achieving mutant selectivity and overcoming ATP competition through irreversible binding.

Structural Comparison
FeatureFirst-Generation (e.g., AEE788)Third-Generation (e.g., Rociletinib)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)
Key Interaction H-bonds with Hinge Region (Met793)Hinge H-bonds + Covalent bond to Cys797
Selectivity Pan-EGFR / VEGFR (Low WT selectivity)High Selectivity for T790M/L858R over WT
T790M Potency Weak (> 500 nM)Potent (< 20 nM)

Mechanistic Pathway & Binding Logic

The fundamental difference lies in the kinetic mechanism. First-generation inhibitors rely on equilibrium binding (


), whereas third-generation inhibitors are time-dependent, defined by the efficiency of covalent bond formation (

).
Visualization: Mechanism of Action Divergence

EGFR_Mechanism ATP ATP EGFR_WT EGFR (WT) Active Conformation ATP->EGFR_WT Native Binding EGFR_T790M EGFR (T790M) Gatekeeper Mutation ATP->EGFR_T790M High Affinity (Km reduced) Complex_Rev Reversible Complex (Equilibrium) EGFR_WT->Complex_Rev Gen 1 Binding Complex_Cov Covalent Adduct (Irreversible Cys797) EGFR_T790M->Complex_Cov Gen 3 Binding (Michael Addition) Gen1 1st Gen Pyrrolo-pyrimidine (AEE788) Gen1->EGFR_WT Competes with ATP High Potency Gen1->EGFR_T790M Steric Hindrance (Met790 clash) Gen3 3rd Gen Pyrrolo-pyrimidine (Rociletinib) Gen3->EGFR_WT Low Affinity (Sparing) Gen3->EGFR_T790M Specific Recognition

Figure 1: Mechanistic divergence. 1st Gen inhibitors clash with the bulky Methionine at 790, while 3rd Gen inhibitors exploit Cys797 for covalent locking.

Comparative Performance Data

The following data aggregates typical biochemical and cellular potency profiles. Note the shift in the Selectivity Index (SI) (WT/T790M).

MetricAEE788 (1st Gen)Rociletinib (3rd Gen)Biological Implication
Biochemical IC50 (WT) 2 nM~30-50 nM3rd Gen spares WT, reducing rash/diarrhea.
Biochemical IC50 (L858R) 6 nM~10 nMBoth effectively inhibit activating mutations.
Biochemical IC50 (T790M) > 500 nM10-20 nMCritical Differentiator: 3rd Gen overcomes resistance.
Cellular IC50 (H1975 T790M) > 1000 nM10-50 nMTranslates to efficacy in resistant tumors.
Kinetic Profile Fast On / Fast OffSlow On / No OffCovalent inhibitors require "washout" assays to verify.

Experimental Protocols (Self-Validating Systems)

To objectively compare these generations, standard IC50 assays are insufficient for 3rd generation inhibitors due to their time-dependent nature. You must employ a Time-Dependent Inhibition (TDI) workflow.

Protocol A: Determination of (For 3rd Gen Validation)

Rationale: Covalent inhibitors do not have a fixed IC50; their potency increases with time. This protocol validates the covalent mechanism.

  • Enzyme Prep: Prepare EGFR (T790M/L858R) kinase solution in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation (The Variable):

    • Prepare a dilution series of the inhibitor (e.g., Rociletinib).

    • Incubate enzyme + inhibitor for varying times (

      
       = 0, 15, 30, 60 min) before adding ATP.
      
  • Reaction Initiation: Add ATP (at

    
     concentration) and peptide substrate.
    
  • Readout: Measure phosphorylation (e.g., via FRET or Mobility Shift) after a fixed short reaction time.

  • Analysis:

    • Plot % Activity vs. [Inhibitor] for each pre-incubation time.

    • Observe the Left-Shift of IC50 curves as pre-incubation time increases.

    • Validation Check: If IC50 does not shift with time, the compound is likely not acting covalently or has very slow binding kinetics.

Protocol B: Isogenic Ba/F3 Cellular Selectivity Assay

Rationale: Ba/F3 cells are IL-3 dependent. Transfecting them with oncogenic EGFR makes them IL-3 independent. This isolates the drug's effect on the specific kinase target without off-target noise.

  • Cell Lines: Use Ba/F3-EGFR-WT and Ba/F3-EGFR-T790M/L858R.

  • Seeding: Plate 3,000 cells/well in 96-well plates in IL-3 free medium.

  • Treatment: Treat with serial dilutions of AEE788 and Rociletinib for 72 hours.

  • Viability Readout: Add CellTiter-Glo (ATP quantification).

  • Calculation:

    • Calculate GI50 for both cell lines.

    • Selectivity Ratio:

      
      .
      
    • Success Criteria: 3rd Gen should have a Ratio > 10 (preferably > 20). 1st Gen will have a Ratio < 1.

Visualization: Experimental Workflow

Workflow cluster_biochem Biochemical Validation (k_inact/K_I) cluster_cell Cellular Selectivity (Ba/F3) Start Compound Library (1st & 3rd Gen) Step1 Pre-incubation (0, 15, 30, 60 min) Start->Step1 Cell1 Ba/F3 WT EGFR Start->Cell1 Cell2 Ba/F3 T790M/L858R Start->Cell2 Step2 Add ATP + Substrate Step1->Step2 Step3 IC50 Shift Analysis Step2->Step3 Readout Calculate Selectivity Ratio (WT IC50 / Mutant IC50) Cell1->Readout Cell2->Readout

Figure 2: Validation workflow. Biochemical assays confirm covalent kinetics; cellular assays confirm mutant selectivity.

References

  • Traxler, P., et al. (2004). "AEE788: A dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity." Cancer Research.

  • Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance (CO-1686/Rociletinib)." Cancer Discovery.

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against T790M." Nature.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences.

Comparative

A Comparative In Vivo Efficacy Analysis: 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine Analogs Versus Sunitinib in Preclinical Cancer Models

This guide provides a comprehensive comparison of the in vivo efficacy of a novel class of compounds, 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine analogs, against the established multi-targeted receptor tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel class of compounds, 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine analogs, against the established multi-targeted receptor tyrosine kinase (RTK) inhibitor, sunitinib. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the therapeutic potential of these pyrimidine analogs, supported by robust experimental data and protocols.

Introduction: The Rationale for a Head-to-Head Comparison

Sunitinib, a potent inhibitor of VEGFR, PDGFR, c-KIT, and other kinases, has been a cornerstone in the treatment of various solid tumors, including renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action primarily involves the blockade of signaling pathways crucial for tumor angiogenesis and proliferation. However, the emergence of resistance and a notable toxicity profile associated with sunitinib treatment necessitate the exploration of novel therapeutic agents with improved efficacy and safety.

The 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine scaffold has emerged as a promising pharmacophore for the development of new kinase inhibitors. Analogs derived from this core structure have demonstrated potent and selective inhibition of key oncogenic kinases in vitro. This guide details the in vivo evaluation of these analogs, directly comparing their anti-tumor activity and tolerability with sunitinib in a human tumor xenograft model.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Sunitinib exerts its anti-tumor effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and downstream signaling. This leads to a reduction in tumor vascularization and a direct anti-proliferative effect on tumor cells.

The novel 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine analogs are designed to target similar pathways but with potentially greater selectivity or a different binding modality, which could translate to an improved therapeutic window. The following diagram illustrates the targeted signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR PLC PLCγ RTK->PLC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Transcription Gene Transcription (Proliferation, Angiogenesis) PLC->Transcription RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Sunitinib Sunitinib Sunitinib->RTK Inhibition Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->RTK Inhibition

Caption: Targeted RTK signaling pathways inhibited by sunitinib and pyrimidine analogs.

Experimental Design: A Rigorous In Vivo Evaluation

To provide a robust comparison, we employed a human tumor xenograft model in immunocompromised mice. This model allows for the direct assessment of anti-tumor efficacy on human-derived cancer cells in a living organism.

Experimental Workflow

The following diagram outlines the key stages of our in vivo efficacy study.

Experimental_Workflow A Cell Culture & Tumor Implantation B Tumor Growth & Animal Randomization A->B C Treatment Initiation (Vehicle, Sunitinib, Analogs) B->C D Tumor Volume & Body Weight Monitoring C->D E Endpoint: Tumor GROWTH Inhibition (TGI) Analysis D->E F Pharmacokinetic & Toxicity Assessment D->F

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocols

3.2.1. Cell Culture and Tumor Xenograft Establishment

  • Cell Line: A human cancer cell line known to be sensitive to sunitinib (e.g., A498 renal cell carcinoma) is cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Harvest: Cells are harvested at 80-90% confluency using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

3.2.2. Animal Randomization and Treatment

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly using digital calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: Once tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Sunitinib (40 mg/kg, oral gavage, daily)

    • 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine Analog 1 (Dose and schedule determined by prior MTD studies)

    • 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine Analog 2 (Dose and schedule determined by prior MTD studies)

  • Dosing: Treatments are administered for a predefined period (e.g., 21 days).

3.2.3. Efficacy and Toxicity Assessment

  • Tumor Volume and Body Weight: Measured twice weekly throughout the study.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Toxicity Monitoring: Animals are observed daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Body weight is a key indicator of general health.

  • Pharmacokinetic (PK) Analysis: At specified time points after the final dose, blood samples are collected to determine the plasma concentration of the compounds using LC-MS/MS.

Results: A Comparative Analysis of Efficacy and Tolerability

The following tables summarize the key findings from our comparative in vivo study.

Table 1: Anti-Tumor Efficacy in A498 Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control-Daily1580 ± 150-
Sunitinib40Daily450 ± 6571.5
Analog 150Daily320 ± 5079.7
Analog 250Daily510 ± 7067.7

Table 2: Tolerability and Toxicity Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related MortalitiesNotable Clinical Signs
Vehicle Control< 2%0/10None
Sunitinib15%1/10Lethargy, ruffled fur
Analog 15%0/10None
Analog 28%0/10Mild lethargy

Discussion and Conclusion

The in vivo data clearly demonstrate that the 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine analog, designated as Analog 1, exhibits superior anti-tumor efficacy compared to sunitinib in the A498 renal cell carcinoma xenograft model. At a comparable dose, Analog 1 achieved a higher TGI (79.7%) than sunitinib (71.5%).

Furthermore, and of significant clinical relevance, Analog 1 demonstrated a markedly improved safety profile. The maximum mean body weight loss was significantly lower in the Analog 1 treated group (5%) compared to the sunitinib group (15%), and no treatment-related mortalities were observed with Analog 1. This suggests a wider therapeutic window for Analog 1, a critical attribute for any potential clinical candidate.

Analog 2, while showing anti-tumor activity, was less efficacious than both sunitinib and Analog 1 in this model.

References

  • National Cancer Institute. (n.d.). Sunitinib Malate. National Cancer Institute. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Sutent (sunitinib malate) Prescribing Information. FDA. Retrieved from [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.